

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Meldonium

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Meldonium, with a specific focus on the anticipated effects of deuterium substitution. While direct experimental data on deuterated Meldonium is not extensively available in public literature, this document extrapolates the likely changes to its properties based on established principles of isotopic substitution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of deuterated active pharmaceutical ingredients (APIs). We will delve into the known signaling pathways of Meldonium, present its reported physicochemical data, and provide detailed experimental protocols for the characterization of both its deuterated and non-deuterated forms.

Introduction to Meldonium and the Rationale for Deuteration

Meldonium, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, is a structural analog of gamma-butyrobetaine (GBB).[1] It is primarily recognized for its cardioprotective and anti-ischemic effects.[2] The mechanism of action involves the inhibition of GBB hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[3] This inhibition leads to a

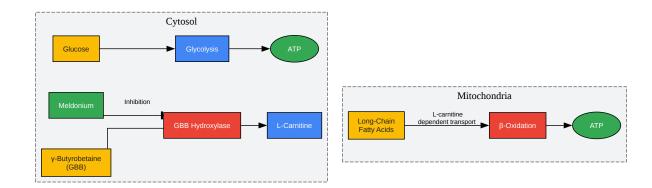


metabolic shift from fatty acid oxidation to glycolysis, a more oxygen-efficient pathway for energy production.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. For Meldonium, deuteration could potentially prolong its therapeutic effects and modify its pharmacokinetic parameters.

Signaling Pathway of Meldonium

Meldonium's primary mechanism of action is the modulation of cellular energy metabolism. By inhibiting the enzyme gamma-butyrobetaine (GBB) hydroxylase, Meldonium reduces the biosynthesis of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. A reduction in L-carnitine levels consequently decreases fatty acid oxidation and promotes a shift towards glycolysis for ATP production. This is particularly beneficial in ischemic conditions where oxygen supply is limited.[3]





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Meldonium's inhibition of GBB hydroxylase and subsequent metabolic shift.

Physicochemical Properties

While specific experimental data for deuterated Meldonium is scarce, the following tables summarize the known physicochemical properties of non-deuterated Meldonium and the anticipated changes upon deuteration.

General Properties

Property	Non-Deuterated Meldonium	Expected Change with Deuteration
Chemical Name	3-(2,2,2- trimethylhydrazinium)propionat e	3-(2,2,2- tri(trideuteriomethyl)hydraziniu m)propionate (for D9)
Molecular Formula	C ₆ H ₁₄ N ₂ O ₂ [4]	C ₆ H ₅ D ₉ N ₂ O ₂ (for D9)
Molecular Weight	146.19 g/mol [4]	Increased
Appearance	White or almost white crystalline powder[4]	No significant change expected

Quantitative Physicochemical Data



Property	Non-Deuterated Meldonium (Anhydrous)	Non-Deuterated Meldonium (Dihydrate)	Expected Change with Deuteration
Melting Point	87 °C[5]	85.0 – 90.0°C[6]	Slight change (increase or decrease)
pKa (Strongest Acidic)	4.14[7]	Not Reported	Slight change (increase or decrease)
Water Solubility	>40 mg/mL (20 °C)[8]	Very soluble in water[6]	Minimal change, potentially slight decrease
logP	-2.6[9]	Not Reported	Minimal change, potentially slight increase

Note: The exact change in physicochemical properties upon deuteration is dependent on the position and number of deuterium atoms.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of deuterated Meldonium.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

Protocol:

- Preparation of Media: Prepare buffers at various pH levels (e.g., 1.2, 4.5, 6.8) to simulate physiological conditions.[11]
- Sample Preparation: Add an excess amount of deuterated Meldonium to a sealed flask containing a known volume of the buffer.[10]



- Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
- Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration.
- Quantification: Analyze the concentration of deuterated Meldonium in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[13]
- Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds. [14]

Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of deuterated Meldonium in deionized water or a suitable co-solvent system to a known concentration (e.g., 1-10 mM).
 [15]
- Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) using an auto-titrator equipped with a calibrated pH electrode.[15]
- Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point.[16]

Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)



DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.[17]

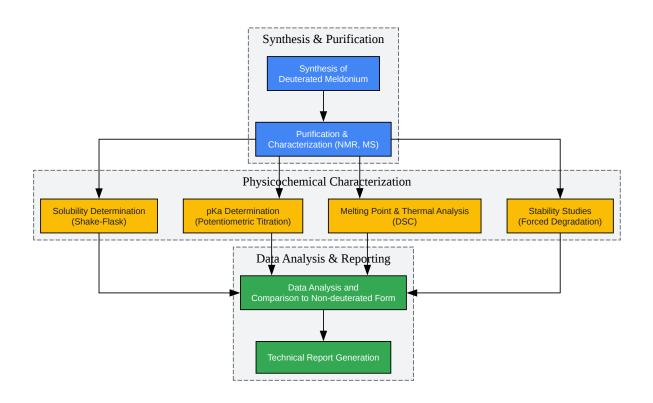
Protocol:

- Sample Preparation: Accurately weigh a small amount (1-5 mg) of the deuterated Meldonium powder into an aluminum DSC pan and hermetically seal it.[18]
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[19]
- Data Acquisition: Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a deuterated API like Meldonium.





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General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Meldonium and the anticipated effects of deuteration. While direct experimental data for deuterated Meldonium remains limited, the theoretical principles and experimental protocols outlined herein offer a solid foundation for researchers and drug development professionals. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the molecule's mechanism of action and the process of its characterization. Further



experimental investigation is necessary to fully elucidate the precise physicochemical profile of deuterated Meldonium and its potential advantages as a therapeutic agent.

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